Monohydrochloride Salt Identity Ensures Correct Stoichiometry in Multi‑Step Syntheses
The target compound is the mono‑hydrochloride salt (C₉H₁₂ClN₃, MW 197.66 g mol⁻¹) [1]. In contrast, the free base (C₉H₁₁N₃, MW 161.20 g mol⁻¹) contains no HCl [2], while the dihydrochloride salt (C₉H₁₃Cl₂N₃, MW 234.12 g mol⁻¹) carries two equivalents of HCl . Using an incorrect salt form introduces a mass discrepancy of ±36.46 Da per HCl equivalent, which shifts the number of acid‑base equivalents available during amide couplings, Boc‑deprotections, or salt‑metathesis steps.
| Evidence Dimension | Molecular weight and HCl equivalents per molecule |
|---|---|
| Target Compound Data | Mono‑HCl salt; MW 197.66 g mol⁻¹; 1 HCl equivalent; H‑bond donor count = 2 |
| Comparator Or Baseline | Free base: MW 161.20 g mol⁻¹, 0 HCl, H‑bond donors = 1. Dihydrochloride: MW 234.12 g mol⁻¹, 2 HCl, H‑bond donors = 3 |
| Quantified Difference | ΔMW = +36.46 Da vs. free base; −36.46 Da vs. dihydrochloride. ΔH‑bond donor count = +1 vs. free base; −1 vs. dihydrochloride |
| Conditions | Calculated from molecular formulas (PubChem 2025 release) |
Why This Matters
Substituting the free base for the HCl salt in a reaction that consumes one equivalent of acid will leave the reaction mixture under‑acidified, potentially lowering yield; conversely, using the dihydrochloride may over‑acidify and promote side reactions.
- [1] PubChem Compound Summary for CID 139026473, 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 63970258, 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine. National Center for Biotechnology Information (2025). View Source
